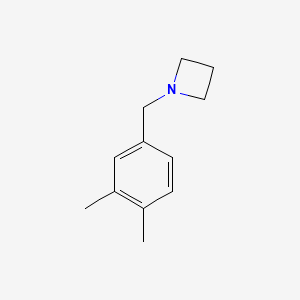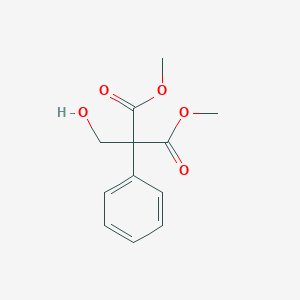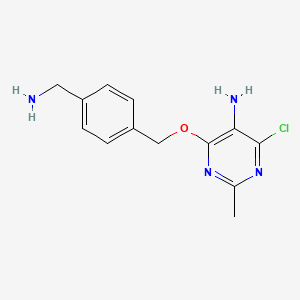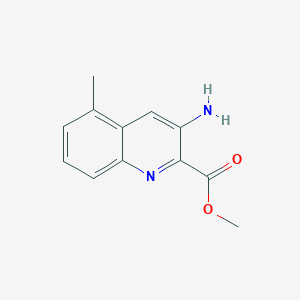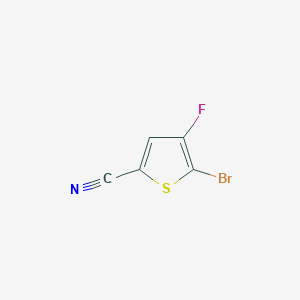
5-Bromo-4-fluorothiophene-2-carbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-Bromo-4-fluorothiophene-2-carbonitrile is a heterocyclic compound with the molecular formula C5HBrFNS. It is a derivative of thiophene, a five-membered aromatic ring containing sulfur.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-4-fluorothiophene-2-carbonitrile typically involves the bromination and fluorination of thiophene derivatives. One common method includes the reaction of 4-fluorothiophene-2-carbonitrile with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a bromine atom at the 5-position of the thiophene ring .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to isolate the desired product .
化学反应分析
Types of Reactions
5-Bromo-4-fluorothiophene-2-carbonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized thiophene derivatives, while oxidation and reduction can lead to different oxidation states of the thiophene ring .
科学研究应用
5-Bromo-4-fluorothiophene-2-carbonitrile has several scientific research applications, including:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules.
Material Science: The compound is used in the development of organic semiconductors and conductive polymers.
Medicinal Chemistry: It is investigated for its potential biological activities and as a precursor for drug development.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions
作用机制
The mechanism of action of 5-Bromo-4-fluorothiophene-2-carbonitrile depends on its specific application. In organic synthesis, it acts as a reactive intermediate that can undergo various transformations. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets, such as enzymes or receptors, leading to desired therapeutic effects .
相似化合物的比较
Similar Compounds
- 4-Bromo-5-fluorothiophene-2-carbonitrile
- 5-Bromo-2-fluorothiophene-3-carbonitrile
- 4-Fluoro-5-bromothiophene-2-carbonitrile
Uniqueness
5-Bromo-4-fluorothiophene-2-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .
属性
分子式 |
C5HBrFNS |
|---|---|
分子量 |
206.04 g/mol |
IUPAC 名称 |
5-bromo-4-fluorothiophene-2-carbonitrile |
InChI |
InChI=1S/C5HBrFNS/c6-5-4(7)1-3(2-8)9-5/h1H |
InChI 键 |
NUIQMVBQSFIGEQ-UHFFFAOYSA-N |
规范 SMILES |
C1=C(SC(=C1F)Br)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



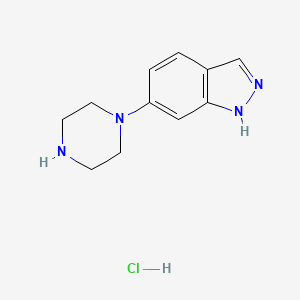
![3,7-Dibromo-1H-pyrrolo[3,2-c]pyridine](/img/structure/B13667710.png)
![Methyl 8-Bromoimidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B13667713.png)
![(S)-2-[(2,3-Dihydro-4-benzofuryl)amino]propanoic Acid](/img/structure/B13667719.png)
![1-(6-Nitro-1H-benzo[d]imidazol-4-yl)ethanol](/img/structure/B13667726.png)
![5-Bromo-3,4-dihydro-2H-pyrido[4,3-b][1,4]oxazine](/img/structure/B13667732.png)
![4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide](/img/structure/B13667733.png)
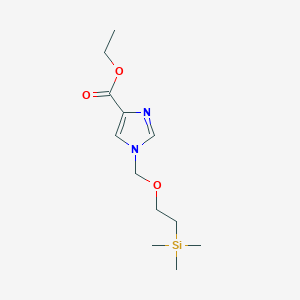
![Methyl 2-methyl-1H-imidazo[4,5-b]pyridine-6-carboxylate](/img/structure/B13667740.png)
